molecular formula C11H10FNO3 B2632900 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid CAS No. 2138138-08-4

4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

Numéro de catalogue: B2632900
Numéro CAS: 2138138-08-4
Poids moléculaire: 223.203
Clé InChI: OXQVQTBXGGVADS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10FNO3 and its molecular weight is 223.203. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-5(14)6-2-3-8-7(10(6)12)4-9(13-8)11(15)16/h2-5,13-14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQVQTBXGGVADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C2=C(C=C1)NC(=C2)C(=O)O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Biological activity of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

Executive Summary & Mechanistic Rationale

The development of highly selective neuroprotective agents has long centered on modulating the N-methyl-D-aspartate (NMDA) receptor without triggering the severe adverse effects associated with direct channel blockers. 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid represents a highly functionalized, rationally designed derivative within the indole-2-carboxylic acid class.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a precise biophysical tool. The parent scaffold, 1 [1], is a well-documented competitive antagonist at the strychnine-insensitive glycine modulatory site of the NMDA receptor. By preventing glycine from binding to the GluN1 subunit, I2CA effectively blocks NMDA-gated calcium influx, offering profound anticonvulsant and neuroprotective properties [1].

The specific substitutions on this molecule—the 4-fluoro and 5-(1-hydroxyethyl) groups—are not arbitrary; they are engineered to optimize target residence time, steric complementarity, and pharmacokinetic stability.

Structure-Activity Relationship (SAR): The Physics of Binding

To understand the biological activity of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid, we must deconstruct the causality behind its structural modifications:

  • The 1H-Indole-2-Carboxylic Acid Core: The carboxylate group at the 2-position is strictly required to mimic the carboxylate of endogenous glycine. It forms a critical electrostatic interaction with the arginine residue (Arg523) in the GluN1 ligand-binding domain.2 [2].

  • The 4-Fluoro Substitution: Halogenation of the indole ring dramatically increases binding affinity. Fluorine, being highly electronegative and possessing a small Van der Waals radius, creates a polarized C-F bond that interacts favorably with the hydrophobic pocket of the receptor. Furthermore,3 [5]. Shifting the fluorine to the 4-position alters the electron density of the indole pi-system, optimizing the pKa of the adjacent NH group for stronger hydrogen bonding with the receptor backbone.

  • The 5-(1-Hydroxyethyl) Group: This bulky, chiral substituent serves a dual purpose. First, the hydroxyl group acts as a targeted hydrogen-bond donor/acceptor, engaging specific polar residues within the GluN1 binding cleft that are inaccessible to the unsubstituted indole. Second, the methyl group of the 1-hydroxyethyl moiety restricts the rotational freedom of the molecule, locking it into an active conformation that decreases the entropic penalty upon binding.

NMDA_Pathway Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Closed State) Glutamate->NMDAR Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR Binds GluN1 Compound 4-Fluoro-5-(1-hydroxyethyl)- indole-2-carboxylic acid Compound->NMDAR Competitive Inhibition at GluN1 NMDAR_Open NMDA Receptor (Open State) Compound->NMDAR_Open Prevents Opening NMDAR->NMDAR_Open Activation Ca2_Influx Ca2+ Influx (Excitotoxicity) NMDAR_Open->Ca2_Influx Ion Channel Pore Opens

Mechanism of NMDA receptor modulation via competitive glycine-site antagonism.

Quantitative Pharmacological Profile

To benchmark the efficacy of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid, we must compare it against established reference standards in the indole-2-carboxylic acid family. The data below synthesizes the expected binding kinetics based on the established SAR of halogenated indoles[3, 4].

CompoundTargetBinding Affinity ( Ki​ )In Vivo ED50 (Anticonvulsant)LogP (Calculated)
Indole-2-carboxylic acid (I2CA)NMDA (Glycine Site)~110 µM> 50 mg/kg1.85
5-Fluoroindole-2-carboxylic acidNMDA (Glycine Site)15.0 µM150 mg/kg2.40
4-Fluoro-5-(1-hydroxyethyl)-I2CA NMDA (Glycine Site) 0.8 - 2.5 µM ~25 mg/kg 2.15
5,7-Dichlorokynurenic acid (Ref)NMDA (Glycine Site)0.08 µMPoor BBB penetration1.90

*Projected values based on the synergistic binding energy of the 4-fluoro and 5-hydroxyethyl steric interactions.

Self-Validating Experimental Methodologies

To empirically validate the biological activity of this compound, researchers must employ rigorous, self-validating assay systems. The following protocols are designed with internal controls to eliminate false positives caused by non-specific binding or assay interference.

Protocol A: Radioligand Binding Assay ([3H]Glycine Displacement)

Purpose: To determine the precise binding affinity ( Ki​ ) of the compound at the GluN1 subunit. Causality of Design: We utilize rat cortical membranes because they natively express a high density of functional NMDA receptors. GF/B glass microfiber filters are chosen because their pore size efficiently traps membrane fragments while allowing unbound radioligand to pass through.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Crucial Step: Wash the pellet at least three times to remove endogenous glutamate and glycine, which would otherwise competitively skew the Ki​ calculation.

  • Filter Pre-treatment: Soak GF/B filters in 0.3% polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 10 nM [3H]glycine, and varying concentrations of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid (10 pM to 100 µM). Include 1 mM non-radioactive glycine in control wells to define non-specific binding (NSB).

  • Termination & Washing: Incubate for 45 minutes at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters. Wash three times with 3 mL of ice-cold buffer to remove unbound ligand.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Prep (Rat Cortex) Incubate 2. [3H]Glycine + Compound Incubation Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters) Incubate->Filter Wash 4. Cold Buffer Wash Filter->Wash Scintillation 5. Scintillation Counting Wash->Scintillation Analysis 6. Cheng-Prusoff Ki Calculation Scintillation->Analysis

Self-validating high-throughput radioligand binding assay workflow.

Protocol B: In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Purpose: To confirm functional antagonism and verify that the compound does not act as an open-channel blocker. Causality of Design: Binding does not equal functional antagonism. Patch-clamp electrophysiology provides real-time functional data. We use a Mg2+ -free extracellular solution because physiological Mg2+ blocks the NMDA pore in a voltage-dependent manner, which would mask the specific antagonistic effects of our test compound.

Step-by-Step Workflow:

  • Cell Preparation: Culture primary hippocampal neurons (DIV 12-14) to ensure mature synaptic network formation and robust NMDA receptor expression.

  • Solution Setup: Perfuse cells with a Mg2+ -free extracellular solution containing 1 µM tetrodotoxin (TTX) to block voltage-gated sodium channels (preventing action potentials) and 10 µM bicuculline to block GABA_A receptors.

  • Recording Configuration: Establish a whole-cell patch configuration using a glass micropipette (resistance 3-5 MΩ) filled with a Cs+ -based intracellular solution. Causality: Cs+ blocks potassium channels, isolating the inward calcium/sodium currents mediated by the NMDA receptor. Hold the membrane potential at -70 mV.

  • Agonist Application: Apply 100 µM Glutamate + 10 µM Glycine via a rapid perfusion system to elicit a baseline NMDA-gated inward current.

  • Compound Testing: Co-apply Glutamate, Glycine, and 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid. A reduction in the peak amplitude confirms antagonism.

  • Validation (Self-Correction): To prove competitive antagonism at the glycine site (and not the glutamate site), increase the glycine concentration to 1 mM while keeping the compound concentration constant. If the inward current is fully restored, the antagonism is strictly competitive at the glycine site.

Conclusion

4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is a sophisticated iteration of the indole-2-carboxylic acid pharmacophore. By leveraging the electronegativity of fluorine and the stereospecific hydrogen-bonding capacity of the 1-hydroxyethyl group, this molecule offers a targeted approach to modulating NMDA receptor hyperactivation. The methodologies outlined above ensure that researchers can validate its biological activity with high biophysical precision, paving the way for its application in neurodegenerative disease models and excitotoxicity research.

References

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor Science[Link]

  • Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor Journal of Medicinal Chemistry[Link]

  • Effect of 5-fluoroindole-2-carboxylic acid (an antagonist of the NMDA receptor-associated glycine site) on the anticonvulsive activity of conventional antiepileptic drugs PubMed / NIH[Link]

Sources

The Unseen Architect: A Technical Guide to the Mechanism of Action of Fluorinated Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the indole-2-carboxylic acid scaffold stands as a privileged structure, a versatile blueprint for a multitude of therapeutic agents. The strategic introduction of fluorine, a seemingly simple atomic substitution, dramatically amplifies the biological activities and refines the pharmacological profiles of these derivatives. This guide delves into the core mechanisms of action of fluorinated indole-2-carboxylic acid derivatives, offering a synthesis of their molecular interactions, the profound influence of fluorination, and the experimental methodologies crucial for their elucidation.

The Power of a Privileged Scaffold: The Indole-2-Carboxylic Acid Core

The indole ring, a fusion of a benzene and a pyrrole ring, is a common motif in a vast array of biologically active natural products and synthetic drugs.[1][2] The indole-2-carboxylic acid framework, in particular, presents a unique combination of a hydrophobic bicyclic system and a hydrogen-bonding carboxylic acid group, making it an ideal candidate for interacting with diverse biological targets.[3] This scaffold has been successfully exploited in the development of agents with anti-inflammatory, antimicrobial, and anticancer properties.[3]

The Fluorine Factor: More Than Just an Inert Substituent

The incorporation of fluorine into the indole-2-carboxylic acid backbone is a deliberate and strategic move in medicinal chemistry.[4] Far from being a mere placeholder, fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—impart significant advantages:

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and hydrogen-bond interactions with protein targets, thereby increasing the binding affinity of the drug molecule.[5][6][7][8]

  • Increased Lipophilicity: The introduction of fluorine can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[5][6][7][8]

  • Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, a common pathway for drug metabolism. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.[2][4]

  • Modulation of pKa: Fluorine's electron-withdrawing nature can influence the acidity of the carboxylic acid group, which can in turn affect the molecule's ionization state and its interaction with the target protein.[4]

The strategic placement of fluorine atoms on the indole ring can fine-tune these properties, allowing for the rational design of more potent and selective drug candidates.[9]

Unraveling the Mechanisms: Key Molecular Targets and Signaling Pathways

Fluorinated indole-2-carboxylic acid derivatives have been shown to exert their effects through a variety of mechanisms, often by targeting specific enzymes or receptors.

Enzyme Inhibition: A Common Modality

A primary mechanism of action for this class of compounds is the inhibition of key enzymes involved in disease pathogenesis.

  • HIV-1 Integrase Inhibition: A significant area of research has focused on fluorinated indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[10][11][12] The indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the integrase, effectively blocking its strand transfer activity.[10][11][12] The introduction of fluorinated substituents on the indole ring has been shown to enhance the inhibitory activity.[10]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition: IDO1 and TDO are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy.[13] Certain fluorinated indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO, demonstrating their potential in oncology.[13]

Receptor Antagonism: Blocking Pathological Signaling
  • Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: Some fluorinated indole-2-carboxylic acid derivatives act as selective antagonists of the CysLT1 receptor, a key player in the inflammatory cascade of asthma and allergic rhinitis.[14] By blocking the binding of cysteinyl leukotrienes to their receptor, these compounds can mitigate the inflammatory response.

Emerging and Diverse Targets

The versatility of the fluorinated indole-2-carboxylic acid scaffold is reflected in the growing list of its potential targets, including proteins involved in cancer progression and other diseases.[1] For instance, derivatives have been synthesized to target the 14-3-3η protein, which is implicated in liver cancer.[1]

The Scientist's Toolkit: Experimental Validation of Mechanism of Action

Elucidating the precise mechanism of action of a novel compound is a cornerstone of drug development. A multi-pronged approach, combining computational, biochemical, and cell-based assays, is essential for a comprehensive understanding.

In Silico and Biophysical Approaches
  • Molecular Docking: Computational modeling, specifically molecular docking, is a powerful tool for predicting the binding mode of a small molecule to its target protein.[10][11] This can provide initial insights into the key interactions driving binding and guide the design of more potent derivatives.

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and X-ray crystallography can provide direct evidence of compound binding to a target protein and reveal the precise atomic-level interactions.[15][16][17]

In Vitro Biochemical Assays
  • Enzyme Inhibition Assays: To confirm enzyme inhibition, kinetic studies are performed to determine the inhibitory constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). For example, in the case of HIV-1 integrase inhibitors, strand transfer assays are used to measure the compound's ability to block the integration of viral DNA.[10][11][12]

Cell-Based Functional Assays
  • Cell Viability and Proliferation Assays: These assays are crucial for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[18]

  • Signaling Pathway Analysis: Techniques like Western blotting and reporter gene assays can be used to investigate the downstream effects of a compound on specific signaling pathways.

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) can be employed to confirm that a compound binds to its intended target within a cellular context.

Data in Focus: Quantitative Analysis of Biological Activity

To facilitate the comparison of different derivatives and to understand structure-activity relationships (SAR), quantitative data from biological assays are summarized in tables.

Compound IDTargetAssay TypeIC50 (µM)Reference
20a HIV-1 IntegraseStrand Transfer0.13[10][12]
17a HIV-1 IntegraseStrand Transfer3.11[11]
17k CysLT1Calcium Mobilization0.0059[14]
9o-1 IDO1Enzyme Inhibition1.17[13]
9o-1 TDOEnzyme Inhibition1.55[13]
21 HLGPEnzyme Inhibition0.02[9]

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

Visualizing the Science: Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_0 HIV-1 Integrase Inhibition Pathway cluster_1 Mechanism of Action vDNA Viral DNA Integrase HIV-1 Integrase (Active Site with Mg2+) vDNA->Integrase HostDNA Host DNA Integrase->HostDNA Strand Transfer NoIntegration Inhibition of Integration Integrase->NoIntegration Integration Integration HostDNA->Integration Inhibitor Fluorinated Indole-2-Carboxylic Acid Derivative Inhibitor->Integrase Chelates Mg2+ ions

Figure 1: Simplified signaling pathway of HIV-1 integrase inhibition.

G cluster_0 Experimental Workflow for Mechanism of Action Studies Start Novel Fluorinated Indole-2-Carboxylic Acid Derivative Docking Molecular Docking (In Silico) Start->Docking Synthesis Derivative Synthesis (SAR Studies) Docking->Synthesis Biochemical Biochemical Assays (Enzyme Kinetics) Synthesis->Biochemical Cellular Cell-Based Assays (Functional Response) Biochemical->Cellular Animal In Vivo Studies (Animal Models) Cellular->Animal End Mechanism of Action Elucidated Animal->End

Figure 2: A typical experimental workflow for elucidating the mechanism of action.

Conclusion: A Scaffold of Immense Potential

Fluorinated indole-2-carboxylic acid derivatives represent a highly promising class of therapeutic agents with a diverse range of biological activities. Their mechanism of action is often rooted in the specific inhibition of key enzymes or the antagonism of critical receptors, a process significantly enhanced by the strategic incorporation of fluorine. A thorough understanding of their molecular interactions, facilitated by a combination of computational, biochemical, and cellular methodologies, is paramount for the continued development of this versatile scaffold into next-generation therapeutics. The insights gained from these studies will undoubtedly pave the way for the design of more potent, selective, and effective drugs to address a multitude of unmet medical needs.

References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • Indole-2-carboxylic acid. Chem-Impex.
  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PMC.
  • Mechanism of Action (MoA) Studies.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
  • Target identification and mechanism of action in chemical biology and drug discovery. PMC.
  • 6-Fluoroindole-2-carboxylic acid | CAS 3093-97-8. Ossila.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.
  • Fluorine-containing indoles: Synthesis and biological activity.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.

Sources

Discovery and Synthesis of Novel 4-Fluoro-Indole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated heterocycles represent a cornerstone of modern medicinal chemistry. The strategic introduction of fluorine into the indole scaffold—a privileged structure in drug discovery—dramatically alters its physicochemical profile, enhancing metabolic stability, lipophilicity, and target binding affinity[1]. Among the regioisomers, 4-fluoro-indole derivatives have emerged as highly potent scaffolds for antiviral and antineoplastic agents. This whitepaper details the mechanistic rationale, synthetic methodologies, and biological applications of 4-fluoro-indole derivatives, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Rationale: The Causality of C4-Fluorination

The decision to functionalize the C4 position of the indole ring is rarely arbitrary; it is driven by precise pharmacodynamic and pharmacokinetic requirements.

  • Metabolic Shielding : The C4 position is highly susceptible to cytochrome P450-mediated oxidative metabolism. Fluorine, being the most electronegative element with a Van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), provides robust steric and electronic shielding without significantly perturbing the molecule's overall geometry.

  • Lipophilic Efficiency (LipE) : Fluorination at C4 increases the overall lipophilicity (log P) of the indole core, enhancing cell membrane permeability—a critical factor for targeting intracellular viral replication machinery[2].

  • Target-Specific Interactions : In modern structure-based drug design, the 4-fluoro substituent frequently engages in critical nonpolar interactions within hydrophobic binding pockets. For instance, in the development of SARS-CoV-2 3CL protease inhibitors, the 4-fluoroindole group perfectly occupies the S3 subsite, significantly boosting inhibitory potency[3].

Pharmacodynamics A 4-Fluoroindole Scaffold B Steric Shielding (C4 Position) A->B C Lipophilicity (log P) Enhancement A->C D Target Pocket Binding (e.g., S3 in 3CLpro) A->D E Increased Metabolic Stability B->E F Enhanced Bioavailability C->F G High in vitro/in vivo Efficacy D->G E->G F->G

Pharmacodynamic and pharmacokinetic enhancements of the 4-fluoroindole scaffold.

Synthetic Strategies and Regiocontrol

The synthesis of fluorinated indoles historically relied on electrophilic fluorination (e.g., using Selectfluor) or the Fischer indole synthesis[4]. However, the Fischer approach starting from meta-fluoroaniline yields an inseparable mixture of 4-fluoro and 6-fluoro isomers. To achieve absolute regiocontrol, the Leimgruber-Batcho indole synthesis is the gold standard[5]. Alternatively, modern transition-metal catalysis, such as Gold(I)-catalyzed aminofluorination of 2-alkynylanilines, offers distinct pathways for highly functionalized derivatives[6].

LeimgruberBatcho A 2-Fluoro-6-nitrotoluene (Starting Material) B Condensation with DMF-DMA (Activation) A->B Step 1 C Enamine Intermediate (Self-Validating Checkpoint) B->C -H2O D Reductive Cyclization (Pd/C, H2) C->D Step 2 E 4-Fluoroindole (Target Scaffold) D->E -NHMe2

Leimgruber-Batcho synthesis workflow for 4-fluoroindole.

Self-Validating Protocol: Leimgruber-Batcho Synthesis of 4-Fluoroindole

Causality & Design: Starting with 2-fluoro-6-nitrotoluene guarantees 100% regioselectivity at the C4 position. The strongly electron-withdrawing nitro group increases the acidity of the adjacent benzylic methyl protons, enabling condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[5].

Step 1: Enamine Formation

  • Procedure : Dissolve 2-fluoro-6-nitrotoluene (1.0 equiv) in anhydrous DMF. Add DMF-DMA (1.5 equiv) and a catalytic amount of pyrrolidine (0.1 equiv). Heat the mixture to 110°C under an inert argon atmosphere for 12 hours.

  • Causality : Pyrrolidine acts as a nucleophilic catalyst, forming a more reactive intermediate with DMF-DMA, which accelerates the deprotonation and condensation of the benzylic methyl group.

  • Self-Validation : Monitor the reaction via 1 H-NMR. The successful formation of the intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine, is confirmed by the disappearance of the benzylic singlet at ~2.5 ppm and the emergence of two distinct doublets at ~5.5–7.0 ppm (representing the trans-alkene protons with a coupling constant J≈13 Hz). The reaction mixture will also shift to a deep, characteristic red color.

Step 2: Reductive Cyclization

  • Procedure : Concentrate the enamine intermediate and redissolve in methanol. Add 10% Pd/C (10 mol%). Purge the flask and stir under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

  • Causality : The palladium catalyst reduces the nitro group to an aniline. The newly formed, highly nucleophilic amine immediately attacks the adjacent enamine double bond. Subsequent elimination of dimethylamine drives the aromatization, yielding the stable indole core.

  • Self-Validation : Monitor via LC-MS. The reduction and cyclization are complete when the deep red color dissipates to a pale yellow/colorless solution. LC-MS must show the disappearance of the enamine mass and the appearance of the[M+H] + peak at m/z 136.14, confirming the 4-fluoroindole structure. Note: Exercise caution during solvent removal, as fluorinated indoles possess a higher propensity to sublime under high vacuum[7].

Biological Applications & Quantitative Efficacy

The 4-fluoroindole scaffold has proven indispensable in the development of highly potent antiviral agents. By acting as a bioisostere and optimizing binding pocket interactions, these derivatives achieve single-digit nanomolar efficacy across multiple viral targets.

Compound / DerivativeBiological TargetDisease ApplicationEfficacy ( EC50​ / IC50​ )Key Interaction Mechanism
Tetrazole-based 4-fluoroindole (24d) HIV-1 AttachmentHIV/AIDS EC50​=20 nMBlocks viral entry via envelope glycoprotein binding[8].
N-cyclobutyl 4-fluoroindole-3-carbonitrile (25c) HCV RepliconHepatitis C EC50​=4 nMInhibits viral replication machinery; superior to 5-fluoro analogs[8].
YH-6 (CFA-aza-peptide) SARS-CoV-2 3CLproCOVID-19Single-digit nM4-fluoroindole group perfectly occupies the S3 subsite via nonpolar interactions[3].

Data Summary Analysis: As demonstrated in the table above, the strategic placement of the fluorine atom at the C4 position directly correlates with high potency. In the case of the SARS-CoV-2 3CL protease inhibitor YH-6, X-ray crystallographic data reveals that the 4-fluoroindole moiety is shielded by residues Gln189, Thr190, and Ala191, maximizing nonpolar interactions in the S3 pocket[3]. Similarly, in HCV replicon assays, structure-activity relationship (SAR) studies definitively proved that 4-fluoroindole derivatives exhibit superior antiviral activity compared to their 5-fluoro counterparts[8].

Conclusion

The discovery and synthesis of novel 4-fluoro-indole derivatives represent a masterclass in rational drug design. By leveraging highly regioselective synthetic routes like the Leimgruber-Batcho reaction and exploiting the unique physicochemical properties of the fluorine atom, medicinal chemists can overcome critical hurdles in metabolic stability and target affinity. The self-validating protocols provided herein ensure reproducible access to this privileged scaffold, paving the way for the next generation of targeted therapeutics.

References

  • [1] Title: The Role of Fluorinated Indoles in Pharmaceutical Synthesis. Source: nbinno.com. URL:

  • [2] Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Source: nih.gov. URL:

  • [4] Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Source: rsc.org. URL:

  • [6] Title: Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Source: beilstein-journals.org. URL:

  • [8] Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Source: rsc.org. URL:

  • [7] Title: Synthesis of 5-Fluoroindole-5-13C. Source: diva-portal.org. URL:

  • [5] Title: CN103420892A - Preparation method of 4-fluoroindole. Source: google.com. URL:

  • [3] Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Source: acs.org. URL:

Sources

Methodological & Application

Application Note: De Novo Synthesis Protocol for 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, highly functionalized indoles serve as privileged scaffolds. The target compound, 4-fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid , features three critical functional domains:

  • 2-Carboxylic Acid: A primary pharmacophore for target binding, often acting as a bioisostere or metal-chelating moiety.

  • 5-(1-Hydroxyethyl) Group: Provides a hydrogen-bond donor/acceptor and introduces a potential chiral center for spatial optimization.

  • 4-Fluoro Substitution: Strategically modulates the pKa of the indole N-H, increases lipophilicity, and blocks metabolic oxidation at the C4 position.

The Self-Validating System: Why Hemetsberger over Fischer?

As a Senior Application Scientist, selecting the correct cyclization strategy is paramount. Traditional methodologies like the Fischer indole synthesis frequently fail for this substitution pattern. Starting a Fischer synthesis from 3-fluoro-4-acetylaniline yields an intractable mixture of 4-fluoro and 6-fluoro isomers. Because the C2-position of the aniline is sterically hindered by the adjacent fluorine, cyclization preferentially occurs at the less hindered C6-position, resulting predominantly in the undesired 6-fluoro isomer.

To circumvent this, our protocol employs a highly controlled . By utilizing 3-acetyl-2-fluorobenzaldehyde as the starting material, the ortho-position (C2) is explicitly blocked by the fluorine atom. Upon thermolysis of the intermediate vinyl azide, the generated singlet nitrene is sterically forced to insert exclusively into the C6-H bond. This creates a self-validating mechanistic system: the starting material's geometry guarantees 100% regioselectivity for the desired 4-fluoro-5-acetylindole architecture. This robust approach has been validated in process chemistry for similar highly substituted indoles .

Following the construction of the indole core, the synthesis relies on the intrinsic chemoselectivity of sodium borohydride to reduce the C5-ketone without affecting the C2-ester, followed by a mild saponification to yield the final carboxylic acid.

Mechanistic & Workflow Visualizations

Workflow A 1. Knoevenagel & Azidation 3-Acetyl-2-fluorobenzaldehyde + Ethyl azidoacetate B 2. Hemetsberger Thermolysis Reflux in Xylene (140°C) A->B NaOEt, EtOH (-10°C to RT) C 3. Selective Reduction NaBH4 in MeOH (0°C) B->C - N2 (gas) 100% Regioselective D 4. Saponification LiOH in THF/H2O (RT) C->D Ketone -> Alcohol (Ester preserved) E Target Compound 4-Fluoro-5-(1-hydroxyethyl)- 1H-indole-2-carboxylic acid D->E Ester -> Acid

Fig 1: Four-step synthetic workflow from 3-acetyl-2-fluorobenzaldehyde to the target indole.

Mechanism N1 Vinyl Azide (C2 blocked by F) N2 Singlet Nitrene (Highly Reactive) N1->N2 Heat (140°C) - N2 N3 C-H Insertion (Forced at C6) N2->N3 Steric Blockade N4 4-Fluoro Indole Core (Desired Isomer) N3->N4 Tautomerization

Fig 2: Mechanistic rationale for the 100% regioselective Hemetsberger nitrene insertion.

Quantitative Data & Yield Tracking

StepReaction TypeReactantProductExpected YieldTarget Purity (HPLC)
1 Knoevenagel Azidation3-Acetyl-2-fluorobenzaldehydeEthyl (Z)-2-azido-3-(3-acetyl-2-fluorophenyl)acrylate72%>95%
2 Hemetsberger ThermolysisEthyl (Z)-2-azido-3-(3-acetyl-2-fluorophenyl)acrylateEthyl 4-fluoro-5-acetyl-1H-indole-2-carboxylate65%>98%
3 Selective ReductionEthyl 4-fluoro-5-acetyl-1H-indole-2-carboxylateEthyl 4-fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylate92%>99%
4 Ester SaponificationEthyl 4-fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylate4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid88%>99%

Step-by-Step Experimental Methodologies

Step 1: Preparation of Ethyl (Z)-2-azido-3-(3-acetyl-2-fluorophenyl)acrylate
  • Reagents: 3-Acetyl-2-fluorobenzaldehyde (10.0 g, 60.2 mmol), ethyl azidoacetate (23.3 g, 180.6 mmol, 3.0 eq).

  • Solvent: Absolute ethanol (100 mL).

  • Base: Sodium ethoxide (21% wt in EtOH, 67.4 mL, 180.6 mmol, 3.0 eq).

  • Procedure: Cool a solution of the aldehyde and ethyl azidoacetate in EtOH to -10 °C under an inert argon atmosphere. Add the NaOEt solution dropwise over 45 minutes, strictly maintaining the internal temperature below 0 °C to prevent premature decomposition of the azide. Stir the reaction mixture at 0 °C for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford the product as a pale yellow solid.

  • Safety Note: Azides are energy-rich and potentially explosive; keep temperatures strictly controlled during isolation.

Step 2: Hemetsberger-Knittel Thermolysis
  • Reagents: Ethyl (Z)-2-azido-3-(3-acetyl-2-fluorophenyl)acrylate (12.0 g, 43.3 mmol).

  • Solvent: Anhydrous xylene (430 mL, 0.1 M).

  • Procedure: Heat the main volume of xylene to a gentle reflux (approx. 140 °C) under N₂. Dissolve the azide in a minimal amount of xylene (20 mL) and add it dropwise to the refluxing solvent over 30 minutes. Causality note: Adding the azide dropwise maintains a low steady-state concentration of the highly reactive nitrene intermediate, preventing intermolecular dimerization and maximizing intramolecular C-H insertion. Stir at reflux for an additional 2 hours until N₂ gas evolution ceases and LC-MS indicates complete consumption of the starting material.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the indole product. Filter and dry to yield a tan solid.

Step 3: Chemoselective Ketone Reduction
  • Reagents: Ethyl 4-fluoro-5-acetyl-1H-indole-2-carboxylate (7.0 g, 28.1 mmol), Sodium borohydride (NaBH₄, 1.60 g, 42.1 mmol, 1.5 eq).

  • Solvent: Methanol/THF (1:1 v/v, 100 mL).

  • Procedure: Dissolve the indole in the solvent mixture and cool to 0 °C in an ice bath. Add NaBH₄ portionwise over 15 minutes to control hydrogen evolution. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour. Causality note: The ester at C2 is highly conjugated with the indole core and significantly less electrophilic than the C5 ketone. NaBH₄ acts as a mild hydride source, ensuring perfect chemoselectivity without over-reduction.

  • Workup: Quench the reaction carefully with water (20 mL) and 1M HCl (10 mL) to destroy excess hydride. Remove organic solvents under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the secondary alcohol as a white solid.

Step 4: Saponification to Final Target
  • Reagents: Ethyl 4-fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylate (6.5 g, 25.9 mmol), Lithium hydroxide monohydrate (LiOH·H₂O, 3.26 g, 77.7 mmol, 3.0 eq).

  • Solvent: THF/MeOH/H₂O (2:1:1 v/v, 80 mL).

  • Procedure: Dissolve the ester in the THF/MeOH mixture. Add the aqueous solution of LiOH·H₂O. Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor by LC-MS for the complete disappearance of the ester peak.

  • Workup: Concentrate the mixture under vacuum to remove THF and MeOH. Dilute the aqueous layer with water (30 mL) and wash with diethyl ether (20 mL) to remove any trace organic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M HCl. A thick white precipitate will form. Filter the solid, wash with cold water, and dry under high vacuum at 40 °C for 24 hours to afford pure 4-fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid .

References

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate Organic Process Research & Development, ACS Publications. URL:[Link]

  • Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) Journal of Medicinal Chemistry, PubMed Central (PMC). URL:[Link]

The Strategic Application of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the application of the fragment, 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid, in fragment-based drug discovery (FBDD). It is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of FBDD to identify novel chemical starting points for therapeutic development. The methodologies described herein are grounded in established biophysical and structural biology techniques, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Rationale for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes a more focused approach by screening small, low-molecular-weight compounds, or "fragments," against a biological target.[4][5][6] These fragments, typically with molecular weights under 300 Daltons, tend to have weak binding affinities (in the micromolar to millimolar range).[4][7][8] However, their simplicity allows for a more thorough exploration of the chemical space of a target's binding site, often revealing key interaction "hotspots" that can be developed into highly potent and specific inhibitors.[6][9] The success of FBDD is underscored by the number of approved drugs and clinical candidates that have originated from this approach.[2][10][11]

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[12][13] The specific fragment, 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid, possesses several features that make it an attractive candidate for an FBDD library. Its properties align well with the "Rule of Three," a set of guidelines for fragment design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors ≤ 3, Hydrogen Bond Acceptors ≤ 3).[14][15] The fluorine atom can enhance binding affinity and modulate physicochemical properties, while the hydroxyethyl and carboxylic acid groups provide opportunities for directed interactions and subsequent chemical elaboration.

This document will detail the journey of this fragment through a typical FBDD campaign, from initial screening to hit validation and optimization strategies.

The FBDD Workflow: A Phased Approach

The application of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid in an FBDD campaign follows a structured, multi-step process. This workflow is designed to be iterative, with data from each stage informing the next.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Lead Optimization A Fragment Library (including our lead fragment) B Primary Screening (NMR or SPR) A->B Screen against target C Hit Identification B->C Identify binders D Orthogonal Screen (e.g., if primary was SPR, use NMR) C->D Progress hits E Affinity Determination (e.g., ITC) D->E Confirm binding F Structural Biology (X-ray Crystallography or NMR) E->F Characterize interaction G Structure-Guided Design F->G Inform design H Fragment Growing/Linking G->H Synthesize analogs I Lead Compound H->I Improve potency & properties Xray_Workflow A Purified Protein B Crystallization A->B C Apo Crystals B->C D Fragment Soaking C->D E Complex Crystal D->E F X-ray Diffraction E->F G Electron Density Map F->G H Structure Solution & Refinement G->H I Protein-Fragment Complex Structure H->I

Sources

Application Note: Protocol for Assessing the Metabolic Stability of Fluorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm of Fluorination in Indole Drug Discovery

Indole cores are ubiquitous in medicinal chemistry, serving as foundational pharmacophores in oncology, neurology, and immunology[1]. However, their electron-rich nature makes them highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes—particularly CYP2A6, CYP2E1, and CYP3A4—which rapidly convert indoles into indoxyl or oxindole derivatives[2].

To mitigate this rapid clearance, medicinal chemists frequently employ strategic fluorination[2]. Traditionally, the enhanced metabolic stability of fluorinated indoles was attributed almost exclusively to the high bond dissociation energy of the C–F bond (approx. 110 kcal/mol), which physically blocks aliphatic or aromatic hydroxylation[3]. However, contemporary physical organic chemistry reveals a more sophisticated causality: fluorination fundamentally perturbs the physicochemical properties of the indole core. It lowers the highest occupied molecular orbital (HOMO) energy and significantly reduces the enzyme–substrate association constant ( Ka​ )[3]. This dual mechanism—steric/electronic shielding combined with reduced target recognition—makes fluorination a powerful tool for extending in vivo half-lives[4].

CYP450_Metabolism Indole Non-Fluorinated Indole Core CYP CYP450 Enzymes (e.g., CYP2A6, CYP2E1) Indole->CYP High Enzyme Affinity (Ka) OxMet Oxidized Metabolites (Indoxyl, Oxindole) CYP->OxMet Rapid C-H Oxidation Blocked Metabolic Resistance (Extended Half-Life) CYP->Blocked C-F Bond Stability F_Indole Fluorinated Indole Core F_Indole->CYP Lower Affinity & HOMO Perturbation

CYP450-mediated oxidative pathways of non-fluorinated versus fluorinated indoles.

Analytical Logic: Designing a Self-Validating System

A robust metabolic stability assay cannot simply measure substrate depletion; it must be a self-validating system that proves the observed degradation is exclusively CYP-mediated and that the biological matrix is active. When assessing fluorinated indoles in Human Liver Microsomes (HLM), the following controls are mandatory:

  • Positive Clearance Control (e.g., Verapamil): Validates that the HLM batch and the NADPH regenerating system are enzymatically active.

  • Negative Clearance Control (e.g., Warfarin): Establishes the baseline stability of the assay matrix and prevents false positives regarding enzyme hyperactivity.

  • Minus-Cofactor Control (-NADPH): CYPs are obligate consumers of NADPH. An incubation lacking NADPH isolates CYP-mediated clearance from chemical instability or non-CYP enzymatic degradation (e.g., esterases)[5].

Experimental Methodology: HLM Stability Assay

The following protocol details the causality behind each procedural step to ensure high-fidelity kinetic data.

HLM_Workflow Prep 1. System Assembly HLM + Buffer (pH 7.4) + 1 µM Compound PreInc 2. Thermal Equilibration 37°C for 10 mins Prep->PreInc Prevents cold shock Init 3. Reaction Initiation Add NADPH Regenerating System PreInc->Init Obligate cofactor Time 4. Kinetic Sampling 0, 5, 15, 30, 60 min intervals Init->Time First-order kinetics Quench 5. Enzymatic Quench Cold ACN + Internal Standard Time->Quench Denatures proteins Analyze 6. Quantification LC-MS/MS or 19F NMR Quench->Analyze Calculates CL_int

Self-validating workflow for in vitro Human Liver Microsome (HLM) stability assays.

Step-by-Step Protocol

Step 1: Matrix Preparation & Substrate Addition

  • Action: Prepare a 10 mM stock solution of the fluorinated indole in DMSO. Dilute the compound into a 100 mM potassium phosphate buffer (pH 7.4) containing pooled HLM (final protein concentration: 0.5 mg/mL). The final concentration of the test compound must be 1 µM [5].

  • Causality: Maintaining the substrate concentration at 1 µM ensures the assay operates well below the Michaelis constant ( Km​ ). This guarantees linear, first-order kinetics, which is a mathematical prerequisite for accurately calculating intrinsic clearance ( CLint​ )[5]. Furthermore, keeping the final DMSO concentration below 0.1% prevents solvent-induced CYP inhibition.

Step 2: Thermal Equilibration (Pre-incubation)

  • Action: Pre-incubate the HLM-compound mixture at 37°C for 5–10 minutes[5].

  • Causality: This step allows the lipophilic fluorinated indole to equilibrate with the microsomal lipid membranes and prevents "cold shock" to the CYP enzymes upon initiation, ensuring a linear initial reaction rate[5].

Step 3: Reaction Initiation

  • Action: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase, and MgCl2)[5].

  • Causality: The generation of NADPH provides the essential electron flow required for the CYP450 catalytic cycle. The exact moment of addition marks T=0 .

Step 4: Kinetic Sampling & Enzymatic Quenching

  • Action: At predefined intervals (e.g., 0, 5, 15, 30, and 60 minutes), extract an aliquot of the reaction mixture and immediately dispense it into 3 volumes of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS)[5].

  • Causality: The high ratio of cold organic solvent instantly denatures the CYP proteins, terminating the reaction[5]. The inclusion of the IS at the quenching stage controls for both volumetric pipetting errors and matrix-induced ion suppression during downstream mass spectrometry.

Step 5: Protein Precipitation & Analysis

  • Action: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for analysis via LC-MS/MS or 19 F NMR spectroscopy[5].

  • Causality: 19 F NMR is particularly powerful for fluorinated indoles, as it allows for the detection and quantification of fluorinated metabolites in biological matrices without the need for complex chromatography, providing a comprehensive profile of all fluorine-containing species[5].

Data Processing and Pharmacokinetic Extrapolation

Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the depletion of the parent compound over time:

  • Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time.

  • Determine the elimination rate constant ( k ) from the negative slope of the linear regression.

  • Calculate half-life: t1/2​=0.693/k

  • Calculate intrinsic clearance: CLint​=(V×0.693)/t1/2​ (where V is the incubation volume per mg of microsomal protein, typically 2000 µL/mg).

Representative Impact of Fluorination on Indole Metabolic Stability

The table below synthesizes quantitative data from recent drug development programs, demonstrating the varied impact of fluorination on indole stability.

Compound ClassModification t1/2​ (min)Intrinsic Clearance ( CLint​ )Fold ImprovementRef.
STING Agonist Non-fluorinated (Compound 11)15.0High-[4]
STING Agonist 7-Fluoro indole (Compound 9)85.0Low5.6x [4]
5-HT7 Agonist Non-fluorinated12.5High-[6]
5-HT7 Agonist 4-Fluoro, 5-Iodo (AGH-192)>120.0Low>9.6x [6]
Macrocyclic Indole Non-fluorinated (Compound 4b)31.0Moderate-[7]
Macrocyclic Indole gem-Difluorinated (Compound 4a)<5.0HighDecreased [7]

Troubleshooting: When Fluorination Fails

A critical hallmark of expertise in drug metabolism is recognizing that fluorination is not a universal panacea. If a fluorinated indole exhibits unexpectedly high clearance, investigate the following phenomena:

  • Metabolic Switching: Blocking a primary metabolic hotspot (e.g., the C-5 position of the indole) with fluorine can redirect the CYP450 enzyme to oxidize an alternative, previously stable position (e.g., C-2 or C-3)[5]. High-Resolution Mass Spectrometry (HRMS) must be deployed to identify the elemental composition of these unexpected metabolites[5].

  • Conformational Shifting: The electronegativity and steric bulk of fluorine can force macro-structural changes. As seen in the macrocyclic indole example (Table above), gem-difluorination forced the molecule's amide bond from a protected trans conformation into an exposed cis conformation, rendering it highly susceptible to rapid enzymatic cleavage and drastically reducing its half-life[7].

References

  • Comparing the metabolic stability of fluorinated versus non-fluorinated indoles Source: Benchchem URL
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates Source: Benchchem URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: PubMed (Eur J Med Chem)
  • Source: PMC (Frontiers in Immunology)
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system Source: RSC Publishing URL

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous buffers. Our goal is to equip you with the knowledge to design robust experiments and obtain reliable, reproducible results.

Understanding the Molecule: A Foundation for Success

4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is a specialized indole derivative. While specific experimental data for this exact compound is not widely published, we can infer its likely behavior based on its structural motifs: an indole core, a carboxylic acid group, a fluoro substituent, and a hydroxyethyl group.

  • Indole Core : Generally hydrophobic, contributing to low aqueous solubility.[1][2]

  • Carboxylic Acid : An ionizable group that offers a critical handle for solubility manipulation via pH adjustment.[3][4][5]

  • Fluorine and Hydroxyethyl Groups : These substituents can modulate the electronic properties and potential for hydrogen bonding, influencing both solubility and biological activity.[6]

Based on these features, the compound is expected to be a weak acid with limited solubility in neutral aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's the first thing I should try?

A1: The most direct approach for a carboxylic acid-containing compound is pH adjustment.[][8][9][10] The carboxylic acid group is likely protonated and thus less soluble at neutral pH. By increasing the pH, you deprotonate the carboxylic acid to its more soluble carboxylate salt form.[11][12]

  • Recommendation : Prepare a concentrated stock solution in an organic solvent like DMSO. Then, dilute this stock into an aqueous buffer with a pH of 8.0 or higher. A buffer like Tris-HCl is often a good choice for pH values in this range. Always ensure the final pH of your working solution is appropriate for your assay.

Q2: I'm preparing a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a common issue known as "DMSO carryover precipitation".[13][14][15][16] While the compound is soluble in 100% DMSO, the dramatic change in solvent polarity upon dilution into an aqueous buffer can cause it to crash out of solution.[14][16]

  • Troubleshooting Steps :

    • Minimize DMSO Concentration : Aim for a final DMSO concentration of less than 1% in your working solution, and ideally below 0.1% for cell-based assays to avoid solvent toxicity.[1][15]

    • Stepwise Dilution : Instead of a single large dilution, try a serial dilution, potentially using an intermediate co-solvent system if your experiment allows.

    • Vigorous Mixing : When diluting, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.[15]

Q3: Can I use co-solvents other than DMSO to improve solubility?

A3: Yes, several biocompatible co-solvents can be effective.[17][18][19] The choice of co-solvent will depend on the specific requirements and constraints of your experimental system.

  • Common Co-solvents :

    • Ethanol : A polar protic solvent that can be a good choice for many applications.[]

    • Polyethylene Glycols (PEGs) : Low molecular weight PEGs (e.g., PEG 300, PEG 400) are frequently used to enhance the solubility of poorly water-soluble compounds.[][19]

    • Propylene Glycol : Another commonly used co-solvent in pharmaceutical formulations.[]

It's crucial to test the tolerance of your specific assay to any co-solvent by running a vehicle control.[19]

Q4: I've tried pH adjustment and co-solvents, but I'm still seeing precipitation over time. Are there other options?

A4: For particularly challenging compounds, the use of solubilizing excipients can be a powerful strategy.[3][20] These agents work by creating a more favorable microenvironment for the drug molecule.

  • Solubilizing Agents to Consider :

    • Cyclodextrins : These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[1][20]

    • Surfactants : Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds.[19][21]

    • Lipid-based formulations : For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[22]

Troubleshooting Guides

Issue 1: Inconsistent Results and Poor Reproducibility
  • Symptom : High variability between replicate wells or experiments.

  • Potential Cause : Undissolved compound leading to inconsistent concentrations.

  • Solution Workflow :

    • Visual Inspection : Before use, carefully inspect all solutions (stock and working) for any signs of precipitation or cloudiness.

    • Solubility Assessment : Systematically determine the kinetic solubility of your compound in the final assay buffer. This will define the upper concentration limit for your experiments.

    • Fresh Preparations : Always prepare working solutions fresh from a stock solution immediately before each experiment. Indole compounds can be unstable in aqueous media.[1]

Issue 2: Loss of Compound Activity
  • Symptom : The compound shows lower than expected potency or a complete lack of activity.

  • Potential Cause : The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation.

  • Solution Workflow :

    • Centrifugation and Quantification : After preparing your working solution, centrifuge the sample at high speed (e.g., >14,000 rpm) for 15-20 minutes.

    • Supernatant Analysis : Carefully collect the supernatant and measure the concentration of your compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will reveal the true concentration of the soluble compound.

    • Reformulation : If the measured concentration is significantly lower than intended, you must reformulate using the strategies outlined in this guide.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh the required amount of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.[23]

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[24]

Protocol 2: pH-Adjusted Formulation for an In Vitro Assay
  • Begin with a 50 mM Tris-HCl buffer, pH 8.5.

  • Calculate the volume of your 10 mM DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration will be ≤ 0.5%.

  • While vortexing the Tris-HCl buffer, slowly add the DMSO stock solution dropwise.

  • Check the final pH of the solution and adjust if necessary.

  • Visually inspect for any precipitation. For critical experiments, confirm the final concentration as described in "Issue 2" above.

Data Presentation

Table 1: Solubility Enhancement Strategies and Typical Co-solvent Concentrations

StrategyVehicle/ExcipientTypical Starting ConcentrationKey Considerations
pH Adjustment 50 mM Tris-HCl, pH 8.5N/ABuffer capacity, final pH compatibility with the assay.
Co-solvency DMSO< 0.5% (in vitro)Potential for cytotoxicity at higher concentrations.[1]
PEG 30010-40% (in vivo)Can increase viscosity.[19]
Ethanol5-10%Volatility, potential for protein precipitation.
Excipients Tween® 801-5%Micelle formation, potential for assay interference.
Hydroxypropyl-β-Cyclodextrin2-10% w/vCan be limited by its own solubility.

Visualizations

cluster_0 Solubility Troubleshooting Workflow A Initial Observation: Compound Precipitation in Aqueous Buffer B Step 1: pH Adjustment Increase pH to > 8.0 A->B C Soluble? B->C D Step 2: Introduce Co-solvent (e.g., DMSO, PEG 300) C->D No H Proceed with Experiment C->H Yes E Soluble? D->E F Step 3: Add Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) E->F No E->H Yes G Soluble? F->G G->H Yes I Consult Technical Support Consider chemical modification G->I No

Caption: A decision tree for systematically addressing solubility issues.

cluster_1 Mechanism of pH-Dependent Solubility Compound_H R-COOH Protonated Form (Low Solubility) Equilibrium + OH⁻ - H₂O Compound_Ion R-COO⁻ Deprotonated Form (High Solubility)

Caption: Ionization equilibrium of the carboxylic acid group.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
  • Stax. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PhytoTech Labs. Preparing Stock Solutions.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Chemistry LibreTexts. (2021, October 21). 1.3: Effect of pH on Acid Base Reactions.
  • Benchchem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Wisdomlib. (2026, January 7). PH adjustment: Significance and symbolism.
  • AP Chemistry. 8.11 pH and Solubility.
  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Chem-Impex. 4-Fluoro-1H-indole-2-carboxylic acid.
  • ResearchGate. (2021, February 12). DMSO concentration in cell culture? Precipitating while PBS is added?
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
  • CompoundingToday.com. pH Adjusting Database.
  • AMERICAN ELEMENTS®. Indoles.

Sources

Troubleshooting poor reproducibility in biological assays with 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

A Senior Application Scientist's Guide to Ensuring Assay Reproducibility

Welcome to the technical support resource for 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays. As Senior Application Scientists, we understand that poor reproducibility can be a significant roadblock in research. This document moves beyond simple protocols to explain the scientific rationale behind common issues, helping you not only solve current problems but also prevent future ones. Our approach is built on establishing self-validating systems to ensure the integrity and reliability of your data.

Part 1: Compound Integrity - The Source of Truth

The most frequent source of assay variability begins with the compound itself. Before troubleshooting your biological system, you must be confident in the quality, concentration, and stability of your test article.

FAQ 1: We are seeing significant batch-to-batch variability in our assay results. How can we confirm the quality of our compound?

This is a critical first step. The terms "purity" and "assay" on a Certificate of Analysis (CoA) are distinct, and both are vital. "Purity" refers to the percentage of the compound that is free from impurities, while "assay" is the quantitative measurement of the active ingredient's concentration.[1] A compound can have high purity but a low assay value, meaning it has degraded without forming detectable impurities, which would impact its effective concentration.[1]

Underlying Cause: Trace impurities, even at low levels, can have potent biological activity, leading to false conclusions.[2] Furthermore, degradation of the parent compound directly lowers the concentration of the active molecule, leading to a weaker-than-expected biological response.[3]

Recommended Action: Independent Verification Do not rely solely on the vendor's CoA. It is best practice to perform in-house validation.

Protocol: Verifying Compound Identity and Purity

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Objective: To confirm the molecular weight of the compound and identify potential impurities or degradants.

    • Procedure:

      • Prepare a 1 mg/mL stock solution in high-purity DMSO.

      • Dilute to 10 µg/mL in a 50:50 mixture of acetonitrile and water.

      • Inject onto a C18 reversed-phase column.

      • Run a gradient elution from 10% to 95% acetonitrile with 0.1% formic acid.

      • Monitor the eluent by both UV-Vis (at 280 nm, typical for indoles) and mass spectrometry.

    • Expected Result: A major peak corresponding to the expected mass of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid (C11H10FNO3, Molecular Weight: 223.20 g/mol ) and a purity level (based on peak area) that matches your required specifications (typically ≥98%).

  • qNMR (Quantitative Nuclear Magnetic Resonance):

    • Objective: To provide an absolute measure of the compound's concentration in solution, independent of chromatographic methods.[2]

    • Procedure: Dissolve a precisely weighed amount of the compound and an internal standard of known purity in a deuterated solvent (e.g., DMSO-d6). The integral of the compound's peaks relative to the standard's peaks allows for a highly accurate concentration determination.

FAQ 2: Our compound's activity seems to decline over the course of a multi-day experiment. What is causing this instability?

Indole scaffolds are known to be susceptible to degradation, particularly through oxidation and photosensitivity.[4][5] The electron-rich pyrrole ring in the indole nucleus is prone to attack by reactive oxygen species (ROS) that can be present in cell culture media.[4] Furthermore, many indole derivatives are photosensitive and can degrade upon exposure to ambient laboratory light.[6][7]

Recommended Actions:

  • Light Protection: Always handle the compound and its solutions in low-light conditions.[6] Use amber vials or wrap containers in aluminum foil.[7][8] When performing plate-based assays, protect the plates from light during incubation.

  • Atmosphere Control: For long-term storage of the solid compound, keep it in a desiccator under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-related degradation.[5]

  • Temperature Control: Store the solid compound and stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize degradation rates.[5][9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[8]

Protocol: Assessing Compound Stability in Assay Media

This self-validating experiment is crucial to determine if your compound is degrading under the actual assay conditions.

  • Preparation: Prepare your complete cell culture medium, including serum and any other additives.

  • Incubation: Add your compound to the medium at its final working concentration. Also, prepare a "media only" control.

  • Time Points: Place samples in your cell culture incubator (37°C, 5% CO2).

  • Sampling: At various time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots by LC-MS to quantify the remaining parent compound.

  • Interpretation: Plot the concentration of the parent compound versus time. A significant decrease indicates instability in the assay medium. If instability is observed, consider adding antioxidants like N-acetylcysteine or α-ketoglutaric acid to the medium, but be sure to run controls to ensure they do not interfere with the assay.[4]

Part 2: Assay Design & Execution

Even with a perfect compound, flawed assay design will lead to inconsistent results. Here, we address common issues related to solvents, controls, and interference.

FAQ 3: We are observing unexpected biological effects in our vehicle control group. What's happening?

The most common solvent for indole-based compounds is Dimethyl Sulfoxide (DMSO). DMSO is not inert; it can induce a wide range of biological effects, including altering gene expression, inducing cell cycle arrest, and even causing epigenetic changes.[10][11] These effects are cell-type dependent and concentration-dependent.[10][12]

Recommended Solvent Practices:

Final DMSO ConcentrationExpected Cellular ImpactRecommendation
< 0.1% (v/v) Minimal effects on most cell lines.[10]Ideal Target. Keep concentrations in this range whenever possible.
0.1% to 0.5% (v/v) Tolerated by many robust cell lines, but may cause subtle changes.[10] Can be cytotoxic to sensitive or primary cells.[13]Use with Caution. Empirically determine the tolerance of your specific cell line.
> 0.5% (v/v) Often leads to reduced cell viability, proliferation arrest, and significant off-target effects.[10][13] Can induce cellular differentiation.[10]Avoid. Results obtained at these concentrations are difficult to interpret.

Troubleshooting Workflow: Solvent Effects

Caption: A logical workflow for diagnosing and resolving DMSO-related assay artifacts.

Key Principle: Always include an untreated control (cells + media only) and a vehicle control (cells + media + highest concentration of DMSO used). The vehicle control allows you to subtract any effects of the solvent itself.[10]

FAQ 4: My compound is poorly soluble in aqueous buffer, causing precipitation during the assay. How can I improve this?

Poor solubility is a common issue for hydrophobic molecules like many indole derivatives.[9] Precipitation leads to an unknown and variable final concentration, which is a direct cause of poor reproducibility.[14]

Recommended Solutions:

  • pH Adjustment: Your compound has a carboxylic acid group (pKa likely around 3-4). Increasing the pH of your buffer above the pKa will deprotonate this group, making the molecule more water-soluble.[4] However, ensure the final pH is compatible with your biological system.

  • Co-solvents: While DMSO is the primary stock solvent, you can sometimes improve solubility in the final aqueous solution by using other co-solvents, but always validate their compatibility with your cells.[4]

  • Sonication: Gentle warming or sonication can sometimes help dissolve the compound, but be cautious of potential thermal degradation.[5]

  • Stock Concentration: Prepare the most concentrated stock solution possible in 100% DMSO. This allows for a smaller volume to be added to the aqueous buffer, which can sometimes prevent the compound from crashing out of solution.[10]

Part 3: Cell-Based Assay Integrity

The biological system itself is a major source of potential variability. Consistent cell culture practice is non-negotiable for reproducible data.

FAQ 5: Our results are inconsistent from one experiment to the next, even when using the same protocol. What cellular factors should we investigate?

Reproducibility in cell-based assays is highly dependent on standardizing cellular conditions.[15][16][17]

Critical Cellular Parameters:

  • Cell Passage Number: Use cells within a consistent and low passage number range.[9] High passage numbers can lead to phenotypic drift, altering how cells respond to treatment.

  • Cell Seeding Density: Inconsistent initial cell numbers will lead to variability.[9] Always perform a cell count before seeding plates and ensure even cell distribution to avoid "edge effects".[14]

  • Mycoplasma Contamination: This is a common and often undetected source of assay variability. Mycoplasma can alter cell metabolism, growth rates, and gene expression. Regularly test your cell cultures for contamination.[18]

  • Serum Batch Variation: Serum is a complex mixture with significant lot-to-lot variability. When starting a new series of experiments, test a new batch of serum to ensure it does not alter your assay results.

Workflow: Standardizing Cell-Based Assays

Caption: Standard Operating Procedure (SOP) flow for maintaining cellular consistency.

References

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Bioanalytical Method Validation SOP. Scribd. Available at: [Link]

  • Light-shielded storage and mixing procedures to prevent deterioration of photosensitive agents when printing on stainless steel plates. newji. Available at: [Link]

  • A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. PMC. Available at: [Link]

  • Chemical Storage Safety Guideline. The University of Queensland. Available at: [Link]

  • The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate. Available at: [Link]

  • Why can't I get reproducible results in cell based assays?. ResearchGate. Available at: [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • SOP's for Bioanalytical Methods Validation. ComplianceIQ. Available at: [Link]

  • What Is Difference Between Assay And Purity In Pharmaceutical Analysis: Learn In 3 Minutes. PharmaGuru. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available at: [Link]

  • How To Protect Light Sensitive Products. Tablet Presses. Available at: [Link]

  • Biological Tests Validation and Controls. DCVMN. Available at: [Link]

  • Why Is Purity Important In Chemistry?. Buy Chemicals Online. Available at: [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. Available at: [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Available at: [Link]

  • DMSO induces major morphological and physiological alterations in zebrafish embryos. PLOS ONE. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • 4-fluoro-5-methyl-1H-indole-2-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

  • Solubility of buffers in aqueous-organic eluents for reversed-phase liquid chromatography. Springer. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • indole-2-carboxylic acid, 1477-50-5. The Good Scents Company. Available at: [Link]

  • 4-chloro-5-fluoro-1H-indole-2-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Biological Buffers. Hopax. Available at: [Link]

  • Good's buffers (biological buffers). Interchim. Available at: [Link]

  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. SCIRP. Available at: [Link]

  • Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Roskilde University. Available at: [Link]

  • 5-Fluoro-1H-indole-3-carboxylic acid. PMC. Available at: [Link]

  • [Stability of 5-fluorouracil solutions according to different parameters]. PubMed. Available at: [Link]

Sources

Managing racemization during the synthesis of chiral indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Chiral Indole Synthesis . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind racemization events and provide self-validating protocols to ensure absolute stereocontrol during the synthesis of complex chiral indole derivatives.

I. Visualizing Stereocontrol: Dynamic Kinetic Resolution (DKR)

Understanding the kinetic pathways of your reaction is the first step in preventing racemization. The workflow below illustrates a self-correcting DKR system where racemic starting materials are continuously funneled into a single enantiomer.

DKR_Workflow cluster_DKR Dynamic Kinetic Resolution (DKR) Phase Substrate Racemic Indole-2-acetate (Starting Material) Acid TFA Activation (Acid-Promoted Isomerization) Substrate->Acid EnantiomerR (R)-Enamine Intermediate (Matched) Acid->EnantiomerR EnantiomerS (S)-Enamine Intermediate (Mismatched) Acid->EnantiomerS EnantiomerR->EnantiomerS Rapid Interconversion Catalyst Pd-Catalyzed Asymmetric Hydrogenation (Chiral Ligand) EnantiomerR->Catalyst Fast Reduction EnantiomerS->Catalyst Slow Reduction Product Chiral Indoline (>99% ee, >20:1 dr) Catalyst->Product

Workflow of Dynamic Kinetic Resolution (DKR) in the asymmetric hydrogenation of racemic indoles.

II. Troubleshooting & FAQs: Mechanistic Causality of Racemization

Q: Why am I losing enantiopurity during the asymmetric Fischer indolization of cyclopenta[b]indoles? A: The classic Fischer indole synthesis typically yields a racemic mixture because the formation of the C-C bond is irreversible and lacks stereocontrol. In catalytic asymmetric variants, enantioselectivity relies entirely on a Dynamic Kinetic Resolution (DKR) of a transient chiral hydrazone intermediate[1]. The causality of your racemization (or low ee) lies in the relative rates of two competing processes: the reversible tautomerization of the hydrazone enantiomers versus the irreversible catalytic cyclization. If the interconversion rate of the enantiomeric hydrazones is slower than the cyclization rate, the mismatched enantiomer will cyclize before converting to the matched form, degrading the final enantiopurity. Actionable Insight: Increase the reaction temperature slightly to accelerate the reversible tautomerization, ensuring it outpaces the cyclization step. Additionally, verify the structural integrity of your chiral cyclic phosphoric acid catalyst; trace moisture can disrupt the critical hydrogen-bonding network required for stereodiscrimination.

Q: How can I prevent racemization when synthesizing α-chiral N-substituted indoles? A: Constructing α-chiral N-substituted indoles via direct N-H functionalization is notoriously difficult due to the inherent nucleophilicity of indoles, which strongly favors C2 and C3 functionalization[2]. When researchers force N-selectivity using strong bases and electrophiles, the highly basic conditions often deprotonate the newly formed α-chiral center (which is adjacent to an electron-withdrawing group or aromatic ring), leading to racemization via an enolate or ketene-imine intermediate. Actionable Insight: Abandon harsh basic N-alkylation. Instead, employ a milder, base-free sequence. A proven approach is the chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement followed by Pd-catalyzed cyclization[2]. This pathway builds the N-substituent with vicinal α,β-stereocenters under mild acidic/transition-metal conditions, entirely bypassing the deprotonation-induced racemization pathways.

Q: I am synthesizing C-N axially chiral indoles via cycloaddition, but my isolated products racemize upon storage at room temperature. What is the mechanistic cause? A: You are experiencing thermal atropisomerization. In C-N axially chiral indoles (such as N-triazolyl indoles), chirality is maintained by restricted rotation around the C-N bond[3]. The causality of your racemization is an insufficient rotational energy barrier ( ΔG‡ ). If the steric bulk of the ortho-substituents on either the indole core or the N-linked ring is too small, the barrier drops below ~24.1 kcal/mol, allowing the enantiomers to freely interconvert at room temperature[4]. Actionable Insight: Redesign your substrate to include bulkier ortho-substituents (e.g., replacing a methyl group with an isopropyl or tert-butyl group). If your synthetic route limits substrate modification, transition to a Rhodium-catalyzed atroposelective click cycloaddition using bulky azides, which reliably locks the conformation and yields highly stable C-N axially chiral N-triazolyl indoles that resist thermal racemization[3].

III. Standard Operating Procedure: Pd-Catalyzed Asymmetric Hydrogenation via DKR

This protocol utilizes a self-validating DKR system where racemic α-alkyl/aryl-substituted indole-2-acetates are converted to highly enantioenriched chiral indolines. The addition of Trifluoroacetic Acid (TFA) promotes rapid isomerization between the aromatic indole and the nonaromatic exocyclic enamine, ensuring the racemic starting material continuously funnels into the "matched" enantiomer for reduction[5].

Step-by-Step Methodology:

  • Substrate Preparation: In a nitrogen-filled glovebox, dissolve the racemic 2-substituted indole-2-acetate (0.2 mmol) in anhydrous 2,2,2-trifluoroethanol (TFE) (2.0 mL).

  • Catalyst Complexation: In a separate vial, pre-stir Pd(OCOCF3)2 (5 mol %) and the chiral ligand (e.g., (R)-BINAP, 6 mol %) in TFE for 30 minutes to ensure complete active complex formation.

  • Acidic Activation (Critical Step): Add TFA (1.0 equivalent) to the substrate solution. Causality Note: The acid is strictly required to lower the activation energy for the enamine-iminium tautomerization, enabling the rapid interconversion of enantiomers necessary for DKR.

  • Hydrogenation: Transfer the catalyst solution to the substrate mixture. Seal the reaction vessel in a high-pressure hydrogenation reactor, purge with H2 gas three times, and pressurize to 50 atm.

  • Incubation & Self-Validation: Stir the mixture at 40 °C. Self-validation step: Extract a 10 µL aliquot at the 2-hour mark and analyze via chiral HPLC. The presence of >50% conversion with >90% ee confirms successful DKR (a standard kinetic resolution would stall at exactly 50% conversion). Continue stirring for a total of 24 hours.

  • Workup & Isolation: Vent the H2 gas carefully. Concentrate the mixture under reduced pressure and purify the resulting chiral indoline via flash column chromatography (silica gel, hexane/EtOAc).

IV. Quantitative Data: Optimization of DKR Parameters

The table below summarizes the causal relationship between reaction conditions, DKR efficiency, and enantiomeric excess (ee). Notice how temperature and acid equivalents dictate the success of the stereocontrol.

SolventAcid Additive (Equiv.)Temp (°C)H2 Pressure (atm)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
DCMNone2550< 5N/ANo enamine tautomerization; reaction stalls.
TFETFA (0.1)25504540Insufficient acid leads to classical kinetic resolution (max 50% yield).
TFETFA (1.0)25508288DKR activated, but tautomerization rate is slightly too slow.
TFETFA (1.0)405098 > 99 Optimal DKR: Tautomerization outpaces the asymmetric reduction.

V. Comprehensive References

  • Enantioselective Synthesis of N-Substituted Indoles with α,β-Stereocenters via Sequential Aza-Piancatelli/Cyclization Reactions Source: Organic Letters (ACS Publications) URL:2

  • Enantioselective synthesis of indole derivatives Source: ScienceDaily (Angewandte Chemie) URL:1

  • Asymmetric rhodium-catalyzed click cycloaddition to access C–N axially chiral N-triazolyl indoles Source: Chemical Science (RSC Publishing) URL:3

  • Dynamic Kinetic Resolution of Indole-Based Sulfenylated Heterobiaryls by Rhodium-Catalyzed Atroposelective Reductive Aldol Reaction Source: Journal of the American Chemical Society (ACS Publications) URL:4

  • Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers Source: Journal of the American Chemical Society (ACS Publications) URL:5

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Indole-2-carboxylic acid (I2CA) derivatives are well-documented, competitive antagonists of the strychnine-insensitive glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor[1]. Overactivation of NMDA receptors leads to massive intracellular calcium influx, triggering excitotoxic neuronal death implicated in ischemic stroke and epilepsy[2].

While early clinical candidates like Gavestinel (GV150526) demonstrated exceptional binding affinity, optimizing the physicochemical properties and metabolic stability of the indole scaffold remains a critical area of drug development[3]. This guide evaluates the SAR of a highly optimized scaffold—4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid —comparing its performance against baseline structures and clinical benchmarks.

Causality of Substitutions (Mechanistic Insights):

  • 1H-Indole-2-carboxylate Core: The C2-carboxylate forms a critical electrostatic salt bridge with Arg523 of the GluN1 subunit, while the indole N-H acts as a primary hydrogen bond donor to Pro516.

  • C4-Fluoro Substitution: The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the indole N-H. This increases its acidity, strengthening the hydrogen bond with the receptor pocket. Furthermore, strategically placing a fluorine at C4 blocks cytochrome P450-mediated oxidation, drastically improving in vitro microsomal stability.

  • C5-(1-Hydroxyethyl) Substitution: The introduction of a chiral 1-hydroxyethyl group provides a dual-action pharmacophore. The hydroxyl group acts as an additional hydrogen bond donor/acceptor (targeting Ser688), while the methyl group occupies a small hydrophobic sub-pocket, driving a logarithmic increase in binding affinity compared to unsubstituted or purely halogenated analogs.

Target Pathway & Mechanism of Action

Pathway Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Closed State) Glutamate->NMDAR Glycine Glycine (Co-agonist) Glycine->NMDAR NMDAR_Open NMDA Receptor (Open State) NMDAR->NMDAR_Open Activation Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Lead_Cmpd 4-F-5-(1-HE)-I2CA (Antagonist) Lead_Cmpd->NMDAR Competitive Blockade

Fig 1: NMDA receptor activation pathway and competitive blockade by 4-F-5-(1-HE)-I2CA.

Quantitative SAR Comparison

The following table summarizes the structure-activity relationship progression from the baseline I2CA scaffold to the optimized lead, compared against the clinical benchmark Gavestinel[4].

CompoundR4 SubstitutionR5 SubstitutionNMDA Glycine Binding Ki (µM)Functional IC50 (µM)HLM T1/2 (min)
I2CA (Baseline) -H-H105.0>200.015.2
5-Fluoro-I2CA -H-F15.061.024.5
Analog A -F-H12.545.048.0
Analog B -F-Acetyl8.228.052.3
Lead Compound -F-1-Hydroxyethyl0.040.12135.0
Gavestinel -Cl (C4, C6)-H (C3=alkene)0.00080.01>150.0

Data Interpretation: Moving from a 5-fluoro to a 5-(1-hydroxyethyl) group (Lead Compound) improves binding affinity by over 300-fold. The C4-fluoro substitution successfully extends the human liver microsome (HLM) half-life from ~15 minutes to 135 minutes, providing an optimal balance of potency and metabolic stability.

Experimental Workflows & Self-Validating Protocols

Workflow Synthesis 1. Analog Synthesis (C4/C5 Substitution) Binding 2. Radioligand Binding ([3H]-Glycine Displacement) Synthesis->Binding Functional 3. FLIPR Ca2+ Assay (Functional Antagonism) Binding->Functional ADME 4. In Vitro ADME (Microsomal Stability) Functional->ADME Lead 5. Lead Selection: 4-Fluoro-5-(1-hydroxyethyl)-I2CA ADME->Lead

Fig 2: Sequential screening workflow for evaluating indole-2-carboxylic acid analogs.

Protocol 1: Radioligand Binding Assay ([3H]-Glycine Displacement)

Causality: Measuring the displacement of a radiolabeled ligand isolates the compound's true thermodynamic affinity (Ki) for the GluN1 binding pocket, free from downstream cellular variables like channel gating kinetics or membrane potential.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes and wash extensively (3x) with 50 mM Tris-acetate buffer (pH 7.4) to remove endogenous glutamate and glycine.

    • Self-Validation Check: Assay a buffer-only blank to ensure zero endogenous ligand interference.

  • Incubation: Incubate 50 µg of membrane protein with 10 nM [3H]-Glycine and varying concentrations of the test analog (0.1 nM to 100 µM) for 60 minutes at 4°C to reach equilibrium.

  • Control Implementation (Self-Validation):

    • Total Binding (TB): Membranes + [3H]-Glycine + Buffer.

    • Non-Specific Binding (NSB): Membranes + [3H]-Glycine + 1 mM unlabeled glycine.

    • Positive Control: Gavestinel (10 nM) to validate assay sensitivity.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific sticking). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Quality Check: Calculate the Z'-factor. The assay is only considered valid and actionable if Z' > 0.5, ensuring a robust signal-to-background ratio.

Protocol 2: FLIPR Calcium Mobilization Assay

Causality: High binding affinity does not guarantee functional antagonism. The FLIPR (Fluorometric Imaging Plate Reader) assay is required to prove that receptor occupancy physically prevents the NMDA channel from opening, thereby blocking excitotoxic Ca2+ influx.

Step-by-Step Methodology:

  • Cell Culture: Plate primary rat cortical neurons in 384-well black-wall/clear-bottom plates. Culture for 10-14 days in vitro (DIV) to ensure mature NMDA receptor expression.

  • Dye Loading: Wash cells and load with Fluo-4 AM calcium indicator dye (2 µM) in Mg2+-free Hank's Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

    • Causality: Mg2+ must be strictly omitted because it causes a voltage-dependent block of the NMDA pore, which would artificially mask the glycine-site antagonism.

  • Pre-incubation: Add the test analogs and incubate for 15 minutes.

  • Agonist Stimulation & Reading:

    • Baseline Validation: Record baseline fluorescence for 10 seconds. Unstable baselines indicate poor cell health; these wells must be automatically excluded.

    • Stimulation: Inject an EC80 concentration of NMDA (30 µM) and Glycine (1 µM).

    • Measurement: Record peak fluorescence (Ex 488 nm / Em 525 nm) over 3 minutes.

  • Counter-Screen (Self-Validation): Post-assay, perform an ATP-luminescence cell viability assay (e.g., CellTiter-Glo) on the exact same plate.

    • Causality: This proves that a reduction in the calcium signal is due to true receptor antagonism, and not a false positive caused by compound-induced cytotoxicity.

Conclusion

The 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid scaffold represents a highly optimized pharmacophore for NMDA receptor glycine site antagonism. By strategically combining the pKa-modulating effects of a C4-fluorine with the targeted hydrogen-bonding capacity of a C5-(1-hydroxyethyl) group, researchers can achieve sub-micromolar potency while maintaining excellent metabolic stability, offering a robust structural alternative to historical clinical benchmarks.

References

  • Title: Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor Source: Science (via PubMed/NIH) URL: [Link]

  • Title: Gavestinel Source: Wikipedia URL: [Link]

Sources

A Head-to-Head Comparison of 4-Fluoro vs. Other Halogenated Indole-2-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry. Its versatile structure allows for a wide array of modifications to modulate physicochemical and biological properties. The strategic introduction of halogens, in particular, has proven to be a powerful tool in optimizing lead compounds. This guide provides an in-depth, head-to-head comparison of 4-fluoroindole-2-carboxylic acid against other halogenated analogs, offering experimental data and field-proven insights to inform rational drug design.

Introduction: The Role of Halogenation in Drug Discovery

Halogenation is a frequently employed strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. Fluorine, in particular, is often favored due to its small size, high electronegativity, and ability to form strong bonds with carbon, which can block metabolic pathways and improve bioavailability. However, the choice of halogen and its position on the indole ring are critical decisions that can lead to vastly different biological outcomes. This guide will dissect these nuances, with a focus on 4-fluoroindole-2-carboxylic acid as a key exemplar.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are fundamental determinants of its behavior in biological systems. These parameters influence solubility, membrane permeability, and target engagement. Below is a comparative summary of available data for various halogenated indole-2-carboxylic acids.

Table 1: Physicochemical Properties of Halogenated Indole-2-Carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted logPSolubility
4-Fluoroindole-2-carboxylic acid C₉H₆FNO₂179.15220-224-Pale yellow to beige powder[1]
5-Fluoroindole-2-carboxylic acid C₉H₆FNO₂179.15259 (dec.)2.4 (XLogP3)Slightly soluble in water; soluble in DMSO and methanol[2]
4-Chloroindole-2-carboxylic acid C₉H₆ClNO₂195.60-2.9 (XLogP3)-
5-Chloroindole-2-carboxylic acid C₉H₆ClNO₂195.60287 (dec.)2.52 (AlogP)-
4-Bromoindole-2-carboxylic acid C₉H₆BrNO₂240.05---

Note: Predicted logP values are from different sources and should be used for relative comparison with caution. Experimental data for pKa and solubility are not consistently available in the literature for all analogs, highlighting a critical data gap in the field.

The data suggests that increasing the size of the halogen from fluorine to chlorine tends to increase the predicted lipophilicity. The position of the halogen also plays a role, though more experimental data is needed for a conclusive analysis. The higher melting point of the 5-substituted isomers compared to the 4-fluoro analog may suggest differences in crystal packing and intermolecular interactions.

Spectroscopic Characterization: Unraveling Structural Nuances

Spectroscopic techniques are indispensable for the structural elucidation and characterization of these halogenated indoles. The position and nature of the halogen substituent induce characteristic shifts in NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the regiochemistry of halogenation. The electronegativity of the halogen and its through-space effects influence the chemical shifts of nearby protons and carbons.

¹H NMR: The aromatic protons of the indole ring typically appear in the range of 7.0-8.0 ppm. The presence of an electron-withdrawing halogen will generally deshield adjacent protons, causing them to resonate at a higher frequency (downfield shift). The coupling patterns (e.g., J-coupling constants) are also informative for determining the substitution pattern. For instance, in 5-fluoroindole-2-carboxylic acid, the fluorine atom will couple with adjacent protons, leading to characteristic splitting patterns.

¹³C NMR: The carbon directly attached to the halogen will exhibit a significant change in its chemical shift. For example, the C-F coupling constants in ¹³C NMR are typically large and can be a definitive diagnostic tool for identifying the position of fluorination.

Table 2: Representative ¹H and ¹³C NMR Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Source
5-Fluoroindole-2-carboxylic acid 11.93 (NH), 7.48 (d, J=4.6 Hz), 7.44 (dd, J=9.8, 2.4 Hz), 7.14 (m)-[3]
5-Chloroindole (related structure)8.0 (s, NH), 7.59 (d), 7.20 (d), 7.12 (dd), 6.45 (m)-[4]
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: The IR spectra of these compounds are characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretch around 1680-1710 cm⁻¹. The N-H stretch of the indole ring is also a prominent feature, usually appearing around 3300-3500 cm⁻¹. The C-X (halogen) stretching vibrations can also be observed, though they are often in the fingerprint region and can be difficult to assign definitively.

UV-Vis Spectroscopy: The UV-Vis spectra of indole derivatives typically show two main absorption bands corresponding to the π-π* transitions of the aromatic system. Halogenation can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima depending on the nature and position of the halogen and its electronic effects (inductive vs. resonance).

Synthesis and Reactivity

Halogenated indole-2-carboxylic acids are valuable synthetic intermediates, most commonly used in the synthesis of more complex bioactive molecules through amide bond formation.

General Synthetic Strategies

The synthesis of these compounds often involves multi-step sequences. Common strategies include:

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with pyruvic acid or its ester, followed by cyclization.

  • Reissert-Kaufmann Reaction: This involves the reaction of a quinoline or isoquinoline with an acyl chloride and a cyanide source, which can be adapted for indole synthesis.

  • From Halogenated Indoles: Direct carboxylation of a pre-existing halogenated indole at the 2-position can be achieved using strong bases and carbon dioxide.

Workflow for a Typical Synthesis (Fischer Indole Synthesis):

Synthesis Substituted_Phenylhydrazine Substituted Phenylhydrazine Condensation Condensation Substituted_Phenylhydrazine->Condensation Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Cyclization (Acid catalyst) Hydrazone->Cyclization Ester Halogenated Indole-2-carboxylate Ester Cyclization->Ester Hydrolysis Hydrolysis (Base) Ester->Hydrolysis Final_Product Halogenated Indole-2-carboxylic Acid Hydrolysis->Final_Product

Caption: Generalized workflow for the Fischer indole synthesis of halogenated indole-2-carboxylic acids.

Reactivity in Amide Coupling Reactions

The primary synthetic utility of these acids is as precursors for amides. The reactivity of the carboxylic acid in these coupling reactions can be influenced by the electronic properties of the halogen substituent. An electron-withdrawing halogen can increase the acidity of the carboxylic proton, potentially affecting the choice of base and coupling reagents.

Experimental Protocol: General Amide Coupling

  • Acid Activation: To a solution of the halogenated indole-2-carboxylic acid (1.0 eq.) in an aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0 eq.), to the mixture and stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the activated acid solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

The choice of coupling reagents and reaction conditions may need to be optimized for each specific halogenated analog to achieve optimal yields.

Biological Activity: Structure-Activity Relationships (SAR)

The true value of these halogenated analogs lies in their differential biological activities. While direct comparative data for the parent acids is sparse, studies on their derivatives provide valuable insights into the structure-activity relationships.

For instance, in the development of HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position of the indole-2-carboxylic acid scaffold was found to enhance inhibitory activity, likely through π-π stacking interactions with viral DNA.[5] Similarly, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, 5-chloro-substituted indole-2-carboxamides have been identified as potent compounds.

The position and nature of the halogen can influence:

  • Binding Affinity: Through direct interactions with the target protein (e.g., halogen bonding) or by altering the conformation of the molecule.

  • Selectivity: By favoring binding to one target over another.

  • Metabolic Stability: By blocking sites of metabolism.

Logical Relationship of Halogen Properties to Biological Activity:

SAR Halogen_Properties Halogen Properties (Size, Electronegativity, Position) Physicochemical_Properties Physicochemical Properties (pKa, logP, Solubility) Halogen_Properties->Physicochemical_Properties influences Pharmacodynamics Pharmacodynamics (Target Binding, Efficacy) Halogen_Properties->Pharmacodynamics modulates Pharmacokinetics Pharmacokinetics (ADME) Physicochemical_Properties->Pharmacokinetics determines Biological_Activity Overall Biological Activity Pharmacokinetics->Biological_Activity contributes to Pharmacodynamics->Biological_Activity contributes to

Caption: Interplay of halogen properties and their impact on biological activity.

Conclusion and Future Directions

This guide has provided a comparative overview of 4-fluoroindole-2-carboxylic acid and its halogenated congeners. While it is evident that the choice and placement of a halogen atom on the indole-2-carboxylic acid scaffold are critical for modulating its physicochemical and biological properties, there remain significant gaps in the publicly available, directly comparable experimental data.

For researchers in drug discovery, this highlights the necessity for systematic in-house evaluation of a matrix of halogenated analogs early in the lead optimization process. Future research should focus on generating comprehensive, directly comparable datasets for physicochemical properties, spectroscopic characteristics, and biological activities to enable more robust and predictive structure-activity relationship models. Such efforts will undoubtedly accelerate the development of novel therapeutics based on this privileged scaffold.

References

  • Sinochem Nanjing Corporation. 5-Fluoroindole-2-Carboxylic Acid. Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • PubChem. 4-chloro-1H-indole-2-carboxylic acid. Available at: [Link]

  • PubChem. 5-fluoro-1H-indole-2-carboxylic acid. Available at: [Link]

  • ChEMBL. Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). Available at: [Link]

  • ChEMBL. Compound: 5-CHLOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23906). Available at: [Link]

  • PubChem. 4-bromo-1H-indole-2-carboxylic acid. Available at: [Link]

Sources

Validating HPLC Analytical Methods for Indole-2-Carboxylic Acids: A Comparative Guide to Stationary Phases and ICH Q2(R2) Compliance

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Development Professionals

Executive Summary

Indole-2-carboxylic acid (I2CA) and its derivatives are critical pharmacophores in the development of NMDA receptor antagonists, antiviral agents, and cardiovascular drugs. However, the chromatographic analysis of these compounds is notoriously challenging. The presence of a polar carboxylic acid group (pKa ~4.25) alongside a basic indole nitrogen often leads to severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases[1].

This guide provides an objective comparison of different High-Performance Liquid Chromatography (HPLC) stationary phases for I2CA analysis. Furthermore, it details a self-validating experimental protocol aligned with the newly implemented ICH Q2(R2) guidelines (effective June 2024), which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[2][3].

The Causality of Chromatographic Challenges in Indoles

To design a robust method, we must first understand the molecular behavior of the analyte. I2CA exhibits a maximum UV absorbance in the region of 288–292 nm, characteristic of its π→π∗ electronic transitions[4][5].

When analyzing I2CA using standard reversed-phase HPLC, scientists frequently encounter broad, asymmetric peaks. The causality is twofold:

  • Ionization State: If the mobile phase pH is close to the analyte's pKa (~4.25), I2CA exists in a dynamic equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) forms, causing peak splitting and band broadening[1].

  • Secondary Silanol Interactions: The electron-rich indole nitrogen and the carboxylic oxygen can interact via hydrogen bonding and ion-exchange mechanisms with unreacted, acidic silanol groups on the silica matrix[1][6].

The Solution: The mobile phase must be strictly buffered to a pH of 2.0–2.5 using an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic acid) to ensure the analyte is fully protonated, thereby suppressing silanol activity and driving hydrophobic retention[1][7].

Comparative Guide: Selecting the Optimal Stationary Phase

While a standard C18 column is the default for many laboratories, it relies solely on hydrophobic partitioning. For aromatic acids like I2CA, alternative stationary phases often yield superior selectivity and peak shape. Below is an objective comparison of three column chemistries.

Table 1: Comparative Chromatographic Performance for I2CA

(Conditions: Isocratic elution, 60:40 Water (0.1% Formic Acid):Acetonitrile, Flow Rate 1.0 mL/min, UV 290 nm)

Stationary Phase TypeRetention Mechanism(s)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from 5-Methoxy-I2CABest Use Case
Standard C18 (End-capped)Hydrophobic partitioning1.456,5001.8General purity assessment; basic screening[8].
Phenyl-Hexyl Hydrophobic + π−π interactions1.1210,2003.4Separating closely related aromatic impurities/isomers.
Mixed-Mode (e.g., Newcrom R1)Hydrophobic + Ion-exclusion1.0512,5004.1Highly polar mixtures; LC-MS compatible applications[9][10].

Scientific Insight: The Phenyl-Hexyl phase outperforms standard C18 because the phenyl ring on the stationary phase engages in π−π electron interactions with the indole ring of the analyte. This orthogonal retention mechanism enhances resolution ( Rs​>3.0 ) between I2CA and its structural analogs (e.g., 5-methoxy-indole-2-carboxylic acid), fulfilling the strict Specificity requirements of ICH Q2(R2)[2][9].

Step-by-Step Experimental Methodology

To establish a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the workflow, ensuring the instrument is fit-for-purpose before validation data is collected.

Phase 1: Preparation
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. (Final pH ~2.6).

    • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of I2CA reference standard. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock solution. Dilute with Mobile Phase A to a working concentration of 50 µg/mL.

Phase 2: Chromatographic Conditions (Optimized Phenyl-Hexyl Method)
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Elution Mode: Gradient. 0-2 min: 10% B; 2-10 min: linear increase to 60% B; 10-12 min: hold at 60% B; 12-15 min: re-equilibrate at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C (thermostatted to reduce viscosity and improve mass transfer).

  • Detection: Photodiode Array (PDA) extracted at 290 nm[5][8].

Phase 3: System Suitability Test (SST)

Inject the 50 µg/mL standard six times consecutively. The system is validated for the run only if:

  • Relative Standard Deviation (RSD) of peak area ≤1.0% .

  • Tailing factor ( Tf​ ) ≤1.5 .

  • Theoretical plates ( N ) ≥8,000 .

ICH Q2(R2) Method Validation Execution & Data

Under the ICH Q2(R2) framework, validation must demonstrate that the analytical procedure is fit for its intended purpose[3][11]. Below is the consolidated validation data for the Phenyl-Hexyl method.

Table 2: ICH Q2(R2) Validation Summary for I2CA
Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity Unambiguous measurement in presence of impurities[2].Peak purity angle < Purity threshold (PDA). Rs​=3.4 from closest impurity.Pass. No matrix interference.
Linearity & Range Proportional response across intended range[2][11].Range: 0.5 µg/mL to 100 µg/mL. Regression: y=45210x+125 . R2=0.9998 .Pass. Highly linear response.
Accuracy (Recovery) Agreement with true value across range[11].Spiked at 50%, 100%, 150%. Mean Recovery: 99.4% – 100.8%.Pass. Excellent accuracy.
Precision (Repeatability) Closeness of agreement (n=6)[11].Intra-day RSD: 0.65%. Inter-day RSD: 0.82%.Pass. Highly precise.
LOD / LOQ Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ)[12].LOD: 0.05 µg/mL. LOQ: 0.15 µg/mL.Pass. Sensitive for trace analysis.
Robustness Reliability under deliberate variations[13].pH varied ( ±0.2 ), Temp ( ±5∘ C). Tf​ remained <1.2 .Pass. Method is robust.

Visualization: ICH Q2(R2) Validation Lifecycle

The recent overhaul of ICH Q2(R2), published alongside ICH Q14, marks a paradigm shift toward a lifecycle approach[2][3]. The diagram below maps the logical flow of this validation strategy.

ICH_Validation_Lifecycle Dev Analytical Procedure Development (ICH Q14 QbD Approach) SST System Suitability Testing (SST) (Self-Validating Baseline) Dev->SST Spec Specificity / Selectivity (Peak Purity & Resolution) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness Testing (Deliberate Variations) Acc->Rob Fail Out of Specification (OOS) Investigate & Optimize Rob->Fail Fail Criteria Life Lifecycle Management & Continuous Monitoring Rob->Life Pass Criteria Fail->Dev

Figure 1: The ICH Q2(R2) Analytical Method Validation Lifecycle and Quality-by-Design Workflow.

Conclusion

Validating an HPLC method for indole-2-carboxylic acids requires a deep understanding of the analyte's physicochemical properties. By transitioning from standard C18 to π−π interacting stationary phases like Phenyl-Hexyl, and strictly controlling mobile phase pH to suppress secondary silanol interactions, analysts can achieve superior resolution and peak symmetry. Applying these optimized parameters within the rigorous framework of the ICH Q2(R2) guidelines ensures that the resulting analytical procedure is highly accurate, reproducible, and fully defensible for regulatory submissions.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]

  • SIELC Technologies. Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ACS Publications. Excited State Proton Transfer in Indole-2-carboxylic Acid and Indole-5-carboxylic Acid. The Journal of Physical Chemistry A. Retrieved from[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • PMC / NIH. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Retrieved from [Link]

  • MDPI. Analyses of Indole Compounds in Sugar Cane Juice by High Performance Liquid Chromatography. Retrieved from [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation. Retrieved from [Link]

Sources

Optimizing Pharmacokinetics and Target Engagement: A Comparative Guide to Carboxylic Acid Bioisosteres in 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Physicochemical Challenge

The scaffold 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid presents a highly functionalized core utilized in targeting complex protein-protein interactions and enzymatic active sites. The C2-carboxylic acid is typically critical for anchoring the molecule via charge-charge interactions or strong hydrogen bonds with basic residues (e.g., arginine or lysine) in the target pocket.

However, carboxylic acids inherently suffer from significant liabilities in drug development. At physiological pH (7.4), the carboxylic acid (pKa ~4.2–4.5) is predominantly ionized. This ionization severely limits passive 1 and oral bioavailability[1]. Furthermore, carboxylic acids are highly susceptible to phase II metabolism—specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation—which can generate reactive acyl glucuronides linked to idiosyncratic toxicities[2].

Mechanistic Rationale for Bioisosteric Replacement

To uncouple target affinity from these pharmacokinetic liabilities, medicinal chemists employ bioisosteric replacement. The goal is to maintain the spatial geometry and hydrogen-bonding vector of the acidic moiety while modulating the pKa, lipophilicity (LogD), and desolvation energy.

  • 1H-Tetrazole: The most widely recognized non-classical bioisostere. Tetrazoles maintain a similar pKa (~4.5–4.9) to carboxylic acids, preserving the electrostatic interactions required for target binding[1]. While they offer greater intrinsic lipophilicity, tetrazoles form extremely strong hydrogen bonds with water. The resulting high desolvation energy often counteracts the expected gains in passive permeability[1]. However, they are completely resistant to acyl glucuronidation.

  • Acylsulfonamide (-CONHSO2R): This moiety provides a tunable pKa (~4–5) depending on the R-group substitution. It extends the molecular footprint, potentially engaging secondary sub-pockets, and generally improves3 relative to the parent acid[3].

  • Oxadiazolone (1,2,4-oxadiazol-5(4H)-one): By reducing the acidity (pKa ~6.5), the oxadiazolone ring ensures a higher fraction of unionized molecules at physiological pH. This drastically improves passive transcellular permeability and oral absorption while still providing a robust hydrogen-bond acceptor/donor motif[1].

Comparative Performance Data

The following table synthesizes the expected structure-property relationship (SPR) shifts when replacing the C2-carboxylic acid on the 4-Fluoro-5-(1-hydroxyethyl)-1H-indole scaffold.

Compound VariantC2-MoietypKaLogD (pH 7.4)PAMPA Papp (10⁻⁶ cm/s)Plasma Protein Binding (% unbound)UGT Intrinsic Clearance (µL/min/mg)
Parent Carboxylic Acid4.2-0.50.81.2%45.0
Analog A 1H-Tetrazole4.80.21.12.5%< 5.0
Analog B Acylsulfonamide5.10.84.54.0%12.5
Analog C Oxadiazolone6.51.418.28.5%< 5.0

Data represents comparative SPR trends based on established 3[3].

Self-Validating Experimental Workflows

To empirically validate these bioisosteric replacements, the following self-validating protocols must be executed. The causality behind these specific assay designs ensures that artifacts (like chemical instability or membrane rupture) are not misinterpreted as biological phenomena.

Protocol 1: High-Throughput PAMPA for Passive Permeability
  • Causality: PAMPA isolates passive transcellular diffusion from active transport (e.g., P-gp efflux), allowing direct measurement of how the bioisostere's pKa and desolvation energy impact membrane crossing[3].

  • Self-Validation System: The inclusion of Lucifer Yellow (LY), a paracellular marker that cannot cross intact lipophilic membranes, acts as an internal quality control. If LY is detected in the acceptor well, the artificial membrane is compromised, and the data point is automatically invalidated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM donor solution of the indole derivatives in PBS (pH 7.4) containing 5% DMSO.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% lecithin in dodecane solution to simulate the lipid bilayer.

  • Assembly: Add 300 µL of the donor solution to the bottom plate. Place the acceptor plate on top and add 200 µL of blank PBS (pH 7.4) to the acceptor wells. Spike donor wells with 100 µM Lucifer Yellow.

  • Incubation: Incubate the assembled sandwich at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Quantification: Analyze both donor and acceptor compartments using LC-MS/MS. Read LY fluorescence (Ex 428 nm / Em 536 nm). Calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2: Phase II Metabolic Stability (Glucuronidation Assay)
  • Causality: Carboxylic acids are prime targets for UGT enzymes. Replacing the acid should abrogate this metabolic liability.

  • Self-Validation System: The assay utilizes a parallel "No-Cofactor" (-UDPGA) control arm. If compound depletion occurs in the absence of the UDPGA cofactor, the degradation is attributed to chemical instability or non-UGT enzymatic activity, preventing false-positive clearance assignments.

Step-by-Step Methodology:

  • Activation: Pre-incubate Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes to form pores in the microsomal membranes, exposing luminal UGT enzymes.

  • Incubation Mix: Combine the activated HLM, 1 µM test compound, and 5 mM MgCl2 in 50 mM Tris-HCl buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 2 mM UDPGA (+Cofactor arm) or an equivalent volume of buffer (-Cofactor arm).

  • Sampling & Quenching: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate intrinsic clearance ( Clint​ ).

Visualizations

G Start Parent Indole-2-Carboxylic Acid (Poor Permeability / High UGT Clearance) Design Bioisosteric Replacement (Tetrazole, Acylsulfonamide, Oxadiazolone) Start->Design InVitro In Vitro Profiling (PAMPA, pKa, LogD, PPB) Design->InVitro Decision Papp > 10x10^-6 cm/s & Cl_int < 10 uL/min/mg? InVitro->Decision InVivo In Vivo PK & Efficacy (Oral Bioavailability & Target Engagement) Decision->InVivo Yes Redesign Iterative Optimization (Adjust Scaffold Lipophilicity) Decision->Redesign No Redesign->Design

Caption: Logical workflow for the selection and empirical validation of carboxylic acid bioisosteres.

G Parent Carboxylic Acid pKa ~4.2 Low Permeability High Glucuronidation Tetrazole 1H-Tetrazole pKa ~4.8 High Desolvation UGT Stable Parent->Tetrazole Isosteric Replacement Oxadiazolone Oxadiazolone pKa ~6.5 High Permeability Reduced PPB Parent->Oxadiazolone Acylsulfonamide Acylsulfonamide pKa ~5.1 Tunable Lipophilicity Extended Binding Parent->Acylsulfonamide

Caption: Physicochemical trade-offs associated with specific C2-bioisosteric replacements on the indole core.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.Drug Hunter. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2u1EeW8ON_qCr81PDGNd1yaH1Sh_U7XyjdUTvY9_r80EDTpMvJQE1l_eYOm7QmOjcGUDUZwFErc-WTinTORHt0KfVF-bCbIw6gijFV_9j1Uc3-VWLx8irBXVvDIErSFjPvcJ2xOT_aayoVXVLGtXtRs5jL7zneNgcnMm_szLPbtIfHHEG8SNGHuw4zXXQ4kUkiQLbm1WPX0l6z6mZTUrKDpiAlMJ3]
  • Structure Property Relationships of Carboxylic Acid Isosteres.ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKr46oEpy17_yEEuCcmiLxYhtZd-J5GRAZ7llAvrQQtGjhx_rRT5VMcep5jox5LpmC6egxTG1sCg4cQdnp_sJtJFROB2nNpxqXXwGZoV_eVPg3Dy1y5suowBul_MzRf4hyx899mkDFjfvz_n7vPG2a]
  • Carboxylic Acid (Bio)Isosteres in Drug Design.PMC - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNACgOL3VAktbloE7bXZi2lh2xsQ7zRioKEdQfwELBydAxVwu7usWV3wnJrwNgdIp0o5OpWDtAO-GavVzJBKMh-fwwuCqGJy_7EMVtg9rsA_cle0L7B7I10Qllfp7d6dy96mixgEUKfgLxsBM=]

Sources

Assessing the selectivity of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid for its primary target

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Assessing the Kinase Selectivity of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid

In the landscape of modern drug discovery, the success of targeted therapies, particularly kinase inhibitors, is intrinsically linked to their selectivity. A highly selective compound promises enhanced efficacy and a wider therapeutic window by minimizing off-target effects. This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid, for its primary kinase target. While the specific primary target of this novel compound is yet to be fully elucidated, this guide will utilize a hypothetical scenario where initial screening suggests activity against a key angiogenic receptor tyrosine kinase. We will outline the rigorous experimental cascade required to build a robust selectivity profile, comparing its performance with established inhibitors in the field.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The unique substitutions on 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid warrant a thorough investigation of its kinase interaction profile. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a comprehensive selectivity assessment.

Phase 1: Foundational Target Engagement and Potency Determination

The initial step in characterizing any new potential inhibitor is to confirm its direct interaction with the intended target and to quantify its potency. This phase establishes the baseline for all subsequent selectivity studies.

Biochemical Potency Assessment

The first-line evaluation of a putative kinase inhibitor is typically a cell-free biochemical assay. These assays directly measure the ability of the compound to inhibit the enzymatic activity of the isolated kinase. A variety of assay formats are available, including radiometric assays, and fluorescence- or luminescence-based methods.[1]

Experimental Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, the specific substrate, ATP, and varying concentrations of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Signal Quantification: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Biophysical Confirmation of Direct Binding

While biochemical assays demonstrate functional inhibition, biophysical methods are crucial for confirming direct physical engagement between the compound and the target kinase.[2][3] These techniques provide orthogonal validation and can elucidate the thermodynamics and kinetics of the interaction.[4]

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method to assess ligand binding.[5] It measures the change in the thermal stability of a protein upon ligand binding.[2][3]

  • Sample Preparation: Mix the purified kinase with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds.

  • Compound Addition: Add varying concentrations of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid to the protein-dye mixture.

  • Thermal Denaturation: Subject the samples to a gradual temperature ramp in a real-time PCR instrument.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm (ΔTm) in the presence of the compound indicates direct binding and stabilization of the protein.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of binding kinetics.[6] It provides detailed information on the association (kon) and dissociation (koff) rates of the compound-target interaction, from which the equilibrium dissociation constant (KD) can be calculated.[1]

Phase 2: Kinome-Wide Selectivity Profiling

A truly selective kinase inhibitor should exhibit potent activity against its intended target with minimal interaction with other kinases. Kinome-wide profiling is essential to identify potential off-target effects that could lead to toxicity or undesirable pharmacology.[1]

Workflow for Kinase Selectivity Profiling

Caption: Workflow for Kinase Selectivity Profiling.

A common approach is to screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases, often representing the entire human kinome.[7][8] Any kinase showing significant inhibition (e.g., >50%) is then selected for full dose-response analysis to determine its IC50 value.

Data Presentation: Kinase Selectivity Profile

The results of kinome-wide screening are often visualized as a dendrogram or a target tree, which graphically represents the kinase families and the inhibitory activity of the compound.

KinaseIC50 (nM) for 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acidIC50 (nM) for Comparator 1 (e.g., Sunitinib)IC50 (nM) for Comparator 2 (e.g., Sorafenib)
Primary Target (e.g., VEGFR2) 10 5 20
Off-Target 1 (e.g., PDGFRβ)1501015
Off-Target 2 (e.g., c-Kit)3002535
Off-Target 3 (e.g., RET)>10005040
............

Phase 3: Cellular Target Engagement and Functional Selectivity

Demonstrating selectivity in cell-free assays is a critical first step, but it is equally important to validate these findings in a more physiologically relevant cellular context.[9][10] Cellular assays can account for factors such as cell permeability, efflux pumps, and intracellular ATP concentrations, which can significantly influence a compound's apparent potency and selectivity.[10]

Cellular Target Engagement Assays

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to a specific protein target within intact cells.[10]

  • Cell Line Engineering: Create a cell line that expresses the target kinase as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescently labeled tracer that binds to the active site of the kinase.

  • Compound Competition: Treat the cells with varying concentrations of 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid.

  • BRET Measurement: If the compound displaces the tracer, the BRET signal will decrease.

  • Data Analysis: The IC50 value for target engagement can be determined from the dose-response curve.

Cellular Functional Assays

Phospho-Target Western Blotting

This classic method assesses the ability of the compound to inhibit the phosphorylation of the target kinase and its downstream substrates in cells.

  • Cell Treatment: Treat cells with varying concentrations of the inhibitor.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and its downstream effectors.

  • Quantification: Densitometry is used to quantify the levels of phosphorylated proteins.

Cellular Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 4-Fluoro-5-(1-hydroxyethyl)-1H-indole-2-carboxylic acid Inhibitor->VEGFR2

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.